1-N-ethyl-5-fluorobenzene-1,2-diamine
Description
Properties
IUPAC Name |
2-N-ethyl-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFYBNIYSXRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination
Electrophilic aromatic substitution using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is commonly employed to introduce the fluorine atom at the 5-position of the benzene ring. Control of temperature (typically 0–25°C) is critical to avoid polyfluorination or ring degradation.
Nitration
Nitration is typically performed using a mixture of nitric acid and sulfuric acid under controlled temperature (0–5°C) to introduce nitro groups at the 1,2-positions relative to the fluorine substituent. The regioselectivity favors ortho- and para-nitration relative to fluorine due to its electron-withdrawing effect.
Reduction of Nitro Groups to Amines
Reduction of the dinitro intermediate to the corresponding diamine is a critical step. Two main methods are reported:
- Catalytic hydrogenation : Using Pd/C catalyst under hydrogen atmosphere at mild temperatures (room temperature to 50°C) in ethanol or ethyl acetate solvents.
- Chemical reduction : Using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux (approximately 75°C) for 5–7 hours, followed by basification with NaOH and extraction.
The SnCl₂ method is widely used for its simplicity and good yields, although it requires careful handling of acidic waste.
N-ethylation of the Diamine
N-ethylation is typically achieved by reacting the diamine with ethyl halides (ethyl bromide or ethyl chloride) under basic conditions. The reaction is usually performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like potassium carbonate (K₂CO₃) to neutralize the acid by-products.
An alternative industrial method involves the gas-phase catalytic reaction of ethylenediamine with diethyl carbonate over molecular sieve catalysts at elevated temperatures (150–300°C), producing N-ethyl ethylenediamine with high selectivity and minimal environmental discharge. Although this method is for N-ethylethylenediamine, analogous principles apply to aromatic diamines.
Detailed Reaction Conditions and Yields
Research Findings and Notes
- The SnCl₂ reduction method provides a convenient and efficient route to convert nitro groups to amines, but the diamine product is often unstable and used directly in subsequent steps without purification.
- Gas-phase catalytic ethylation using diethyl carbonate and molecular sieves offers an environmentally friendly alternative with no harmful by-product emissions and allows recycling of unreacted materials.
- N-ethylation using ethyl bromide generates hydrogen bromide as a by-product, which is corrosive and toxic, requiring careful handling and neutralization.
- The fluorine substituent influences the electronic properties of the aromatic ring, affecting regioselectivity in nitration and subsequent reactions.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Electrophilic Fluorination + Nitration + SnCl₂ Reduction + N-ethylation | Multi-step synthesis involving classical aromatic substitution and chemical reduction | Well-established, moderate cost | Multi-step, handling of toxic reagents | 60–85 (each step) |
| Gas-phase Catalytic Ethylation (for N-ethylation step) | Reaction of diamine with diethyl carbonate over molecular sieve catalysts | Environmentally friendly, no emissions | Requires specialized equipment | 62–65 |
Chemical Reactions Analysis
1-N-ethyl-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
1-N-ethyl-5-fluorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-N-ethyl-5-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs of 1-N-ethyl-5-fluorobenzene-1,2-diamine include substituted benzene-1,2-diamines with variations in substituent type, position, and electronic properties. Below is a comparative analysis:
Notes:
- EDG : Electron-donating group; EWG : Electron-withdrawing group.
- Substituent positions significantly influence electronic distribution. For example, fluorine at C5 (meta to amines) exerts a stronger inductive effect than para-substituted halogens .
Biological Activity
1-N-ethyl-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C₈H₁₁FN₂. Its unique structure, featuring an ethyl group and a fluorine atom, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.
The compound's structure can be represented as follows:
This configuration allows for interactions with various biological targets, influencing enzyme and receptor activities. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in agar diffusion assays.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may interact with bacterial cell membranes or specific metabolic pathways, although the exact mechanisms remain to be fully elucidated.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines. For instance, in assays involving human leukemia cells, treatment with this compound resulted in increased rates of apoptosis compared to control groups.
Case Study: Apoptosis Induction
In a study assessing its effects on K562 leukemia cells:
- Concentration Tested: 20 µM
- Apoptotic Cells (treated): 6.35%
- Apoptotic Cells (untreated): 27.05%
These results highlight the compound's potential as an anticancer agent by significantly reducing the number of apoptotic cells in treated samples compared to untreated controls .
The mechanisms underlying the biological activities of this compound are still under investigation. However, initial hypotheses suggest that it may act through:
- Disruption of Cell Membrane Integrity: The lipophilic nature of the compound could facilitate penetration into bacterial membranes.
- Inhibition of Key Enzymatic Pathways: Potential interactions with enzymes involved in cellular metabolism may lead to growth inhibition in microbial and cancer cells.
- Induction of Apoptosis: Evidence suggests that it may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 1-N-ethylbenzene-1,2-diamine | Lacks fluorine; different reactivity |
| 1-N-ethyl-4-fluorobenzene-1,2-diamine | Fluorine position affects properties |
| 1-N-methyl-5-fluorobenzene-1,2-diamine | Methyl group alters steric properties |
These comparisons underscore the significance of the fluorine atom and ethyl substitution in enhancing biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing 1-N-ethyl-5-fluorobenzene-1,2-diamine in high purity?
Methodological Answer: A two-step approach is recommended:
Reduction of Nitro Precursors: Start with 5-fluoro-2-nitroaniline. Reduce the nitro group using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours), followed by alkaline workup to isolate the 5-fluorobenzene-1,2-diamine intermediate .
N-Ethylation: React the diamine with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or HPLC to optimize yield and purity.
Key Considerations:
- Use anhydrous conditions for alkylation to avoid hydrolysis of the ethylating agent.
- Purify intermediates via column chromatography or recrystallization to remove unreacted starting materials.
Q. How should researchers characterize the structure of this compound?
Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy:
- ¹H NMR: Look for NH₂ signals (~δ 4.5–5.5 ppm, broad) and ethyl group signals (CH₃: δ ~1.2 ppm; CH₂: δ ~3.3 ppm).
- ¹⁹F NMR: A singlet near δ -110 ppm confirms the fluorine substituent.
- IR Spectroscopy: Identify NH₂ stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- Mass Spectrometry: ESI-MS or GC-MS to confirm the molecular ion ([M+H]⁺ expected at m/z 199).
- X-ray Crystallography (if crystalline): Refine using SHELXL for precise structural determination .
Q. What are the stability considerations for this compound during experimental workflows?
Methodological Answer:
- Storage: Store at -20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation and photodegradation .
- Handling: Use freshly distilled solvents to avoid moisture-induced decomposition.
- In-Process Stability: Conduct reactions under nitrogen and avoid prolonged heating (>80°C) to minimize degradation.
Advanced Research Questions
Q. How can researchers address low yields during N-ethylation of 5-fluorobenzene-1,2-diamine?
Methodological Answer: Low yields often stem from competing side reactions (e.g., over-alkylation or oxidation):
- Optimize Stoichiometry: Use a slight excess of ethylating agent (1.2–1.5 equivalents) to ensure complete mono-alkylation.
- Catalytic Enhancement: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
- By-Product Analysis: Characterize impurities via LC-MS and adjust reaction conditions (e.g., lower temperature) to suppress their formation.
Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?
Methodological Answer:
- Tautomerism: Use variable-temperature NMR to observe dynamic equilibria (e.g., amine-imine tautomerism).
- Computational Validation: Perform DFT calculations (e.g., Gaussian 09) to predict ¹H/¹³C chemical shifts and compare with experimental data .
- Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography for unambiguous assignments .
Q. What strategies mitigate instability in downstream applications (e.g., coordination chemistry or drug discovery)?
Methodological Answer:
- Derivatization: Convert the diamine into stable complexes (e.g., metal-organic frameworks) or salts (e.g., hydrochloride) .
- Protective Groups: Temporarily protect NH₂ groups with Boc (tert-butoxycarbonyl) during multi-step syntheses .
- Real-Time Monitoring: Use in-situ IR or Raman spectroscopy to detect decomposition during reactions .
Q. How can computational methods predict the biological or catalytic potential of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors) .
- DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity or corrosion inhibition potential .
- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, bioavailability) for drug development pipelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
